

# TDI-11861 In Vivo Studies in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TDI-11861** is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3][4] Preclinical studies in mouse models have demonstrated its potential as a non-hormonal, on-demand male contraceptive.[1][3][5][6] This document provides a detailed overview of the in vivo studies of **TDI-11861** in mice, including a summary of its efficacy, mechanism of action, and protocols for key experiments.

#### Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a key enzyme in sperm activation.[2][3] Upon ejaculation, bicarbonate in the seminal fluid activates sAC, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[1][2] This cAMP surge is essential for sperm capacitation and motility, processes required for fertilization.[1][3] Mice and men lacking functional sAC are infertile but otherwise healthy, highlighting sAC as a promising target for male contraception.[5][6]

**TDI-11861** is a second-generation sAC inhibitor with high affinity, a slow dissociation rate, and good pharmacokinetic properties.[7][8] It has been shown to effectively block sperm motility and prevent pregnancy in mice in a reversible manner, without affecting mating behavior or causing apparent side effects.[1][5][6][9]



### **Mechanism of Action**

**TDI-11861** acts by binding to the active site of sAC, preventing the conversion of ATP to cAMP. [1] This inhibition blocks the downstream signaling cascade required for sperm motility and capacitation.[1] The key steps in the signaling pathway are illustrated below.



Click to download full resolution via product page

Caption: Signaling pathway of sAC activation and its inhibition by TDI-11861.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vitro and in vivo studies of **TDI-11861**.

Table 1: In Vitro Potency and Selectivity



| Parameter     | Value            | Species             | Notes                                                                                                   |
|---------------|------------------|---------------------|---------------------------------------------------------------------------------------------------------|
| IC50 (sAC)    | 3.3 nM[7][8][10] | Human (recombinant) | Concentration for 50% inhibition of purified sAC enzyme activity.                                       |
| KD            | 1.4 nM[7][11]    | Human               | Dissociation constant, indicating high binding affinity.                                                |
| Cellular IC₅o | 7 nM[8][11]      | Rat                 | Concentration for 50% inhibition of sAC-dependent cAMP accumulation in cells.                           |
| Selectivity   | >1,000 nM        | Human               | No significant activity against transmembrane adenylyl cyclases (tmACs) and a panel of 322 kinases.[10] |

Table 2: In Vivo Efficacy in Mouse Models

| Parameter              | Value                      | Route of<br>Administration   | Time Post-<br>Administration |
|------------------------|----------------------------|------------------------------|------------------------------|
| Dose                   | 50 mg/kg[7][10][12]        | Oral (gavage) /<br>Injection | Single dose                  |
| Contraceptive Efficacy | 100%[1][3]                 | Injection                    | Up to 2.5 hours              |
| Contraceptive Efficacy | ~91%[1][3]                 | Injection                    | At 3 - 3.5 hours             |
| Sperm Motility         | Immobile                   | Oral / Injection             | Up to 2.5 hours[5][6]        |
| Recovery of Motility   | Partial recovery           | Oral / Injection             | After 3 hours[3][5][6]       |
| Full Recovery          | Nearly all sperm recovered | Oral / Injection             | By 24 hours[5][6]            |



## **Experimental Protocols**

This section provides detailed methodologies for key experiments conducted in mouse models to evaluate the efficacy of **TDI-11861**.

#### **Animal Model**

- Species: Mouse
- Sex: Male (for treatment), Female (for mating studies)
- Mating Behavior: Mice treated with TDI-11861 exhibit normal mating behavior. [6][8][10]

## **Drug Administration**

- Formulation: The specific formulation for in vivo studies is not detailed in the provided search results, but it is administered as a single dose.
- Routes of Administration:
  - Oral Gavage: A single dose of 50 mg/kg.[8]
  - Intraperitoneal (IP) Injection: A single dose.[9]

#### In Vivo Contraceptive Efficacy Study

This protocol is designed to assess the ability of **TDI-11861** to prevent pregnancy in female mice after mating with treated males.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo contraceptive efficacy study.

#### Protocol:

- Administer a single 50 mg/kg dose of TDI-11861 or a vehicle control to male mice via injection.[1][3]
- Between 30 minutes and 2.5 hours after administration, pair the treated male mice with reproductively mature female mice.[1][12]



- Allow mating to occur. Note that 52 different mating attempts were recorded in one study.[6]
   [12]
- Separate the mice after the mating window.
- Monitor the female mice for signs of pregnancy over a typical gestation period.
- Record the number of pregnancies in the TDI-11861-treated group versus the control group.
   In published studies, zero pregnancies were observed in the treated group within the 2.5-hour window, while the control group showed a ~30% pregnancy rate.[1][12]

### **Sperm Motility Assessment**

This protocol is used to evaluate the effect of TDI-11861 on sperm motility.

#### Protocol:

- Administer a single oral dose (50 mg/kg) of TDI-11861 to male mice.[8]
- At desired time points post-administration (e.g., 1 hour), euthanize the mice.
- Surgically extract sperm from the cauda epididymis.[8]
- Alternatively, for ejaculated sperm, retrieve them from the uteri of mated females one-hour post-coitus.[8]
- Assess sperm motility under a microscope. Sperm from TDI-11861-treated mice are
  expected to be immotile, showing only small vibratory movements, for up to 2.5 hours postadministration.[5][6][8]
- To assess recovery, repeat the motility assessment at later time points (e.g., 3 hours and 24 hours).[3][5][6]

#### **cAMP Level Measurement**

This protocol is for quantifying the intracellular cAMP levels in sperm to confirm the mechanism of action of **TDI-11861**.



#### Protocol:

- Isolate sperm from treated and control mice as described in the motility assessment protocol.
- Incubate the sperm in capacitating or non-capacitating media.
- Measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA).
- In the presence of TDI-11861, a significant reduction in bicarbonate-induced cAMP accumulation is expected in both mouse and human sperm.[8]

## Safety and Reversibility

- Safety: No adverse side effects on long-term sperm function, male fertility, conception, physiology, or behavior were reported in mouse studies.[1] Mice treated with sAC inhibitors for six weeks showed no health problems.[3]
- Reversibility: The contraceptive effect of TDI-11861 is temporary. Sperm begin to regain
  motility approximately 3 hours after administration, and fertility is fully restored within 24
  hours.[3][5][6]

#### Conclusion

**TDI-11861** has demonstrated remarkable efficacy as an on-demand, non-hormonal male contraceptive in preclinical mouse models. Its potent and selective inhibition of sAC leads to a rapid and reversible immobilization of sperm, preventing fertilization. The favorable safety profile and on-demand nature make **TDI-11861** a groundbreaking candidate for male contraception. Further studies in other animal models are underway to pave the way for potential clinical trials in humans.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. lions-talk-science.org [lions-talk-science.org]
- 2. TDI-11861 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. uni-bayreuth.de [uni-bayreuth.de]
- 4. oxsci.org [oxsci.org]
- 5. Sperm-Slowing Male Contraceptive Reversibly Inhibits Mouse Fertility | Technology Networks [technologynetworks.com]
- 6. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. On-demand male contraception via acute inhibition of soluble adenylyl cyclase PMC [pmc.ncbi.nlm.nih.gov]
- 9. Male contraception: narrative review of ongoing research PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Soluble adenylyl cyclase inhibitor TDI-11861 blocks sperm mobility on-demand | BioWorld [bioworld.com]
- To cite this document: BenchChem. [TDI-11861 In Vivo Studies in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602824#tdi-11861-in-vivo-studies-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com